molecular formula C6H5ClN4O2S2 B13240197 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13240197
M. Wt: 264.7 g/mol
InChI Key: PIGIOIWBUTTZFW-UHFFFAOYSA-N
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Description

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 4, a 1,3-thiazol-4-yl moiety at position 5, and a sulfonyl chloride group at position 2.

Key structural features:

  • Triazole ring: Provides rigidity and hydrogen-bonding capacity.
  • Thiazole substituent: Enhances electronic properties and bioavailability.
  • Sulfonyl chloride group: Enables nucleophilic substitution reactions for functionalization.

Properties

Molecular Formula

C6H5ClN4O2S2

Molecular Weight

264.7 g/mol

IUPAC Name

4-methyl-5-(1,3-thiazol-4-yl)-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C6H5ClN4O2S2/c1-11-5(4-2-14-3-8-4)9-10-6(11)15(7,12)13/h2-3H,1H3

InChI Key

PIGIOIWBUTTZFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)Cl)C2=CSC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the formation of the thiazole and triazole rings followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones to form the thiazole ring. The triazole ring can be formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives. The final step involves the chlorosulfonation of the compound to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The thiazole and triazole rings can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to their inhibition or activation. The thiazole and triazole rings can interact with DNA and RNA, potentially disrupting their function and leading to cell death in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synthesis Yield Source
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride 1,3-thiazol-4-yl, sulfonyl chloride ~287.75 (estimated) Not reported Sulfonamide synthesis; reactive intermediate
4-Methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride 2-methylpropyl 237.71 Not reported Not specified; commercial availability
2-(4-(4-Methyl-5-(2-(4-fluorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole (5c) 4-fluorophenyl, benzimidazole Not reported 255–256 Antimicrobial agent; 77% synthesis yield
2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine Octylthio, pyrimidine Not reported Not reported Low acute toxicity (LC50: 49.66 mg/L)
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol Phenyl-thiazolyl, thiol Not reported Not reported Antifungal/antibacterial research

Substituent Effects on Physicochemical Properties

  • Sulfonyl chloride vs. thiol groups : Sulfonyl chloride derivatives (e.g., the target compound) are more reactive, enabling facile derivatization into sulfonamides. Thiol derivatives (e.g., 4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol) are less reactive but exhibit better stability under physiological conditions .
  • Thiazole vs.
  • Alkyl chain length : Longer alkyl chains (e.g., octylthio in ) reduce acute toxicity, likely due to improved membrane permeability and metabolic clearance .

Biological Activity

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoles, which are known for their diverse biological activities. The presence of the thiazole moiety enhances its pharmacological profile. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₇H₈ClN₃O₂S
Molecular Weight 223.67 g/mol
IUPAC Name 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
CAS Number Not available

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacteria and fungi.

  • Antibacterial Effects :
    • In vitro tests demonstrated that related triazole compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .
    • Molecular docking studies suggest that these compounds interact with bacterial enzymes, enhancing their efficacy against pathogens such as E. coli and Candida albicans .
  • Antifungal Activity :
    • Triazole derivatives have been recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism reduces ergosterol synthesis in fungal cell membranes .

Antioxidant Activity

The antioxidant potential of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has been evaluated using assays such as DPPH and ABTS.

  • DPPH Assay : The compound demonstrated a notable ability to scavenge free radicals, indicating strong antioxidant activity. For instance, related compounds have shown IC50 values comparable to ascorbic acid .

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives.

  • Cell Line Studies : In vitro evaluations on cancer cell lines have revealed that certain triazole derivatives exhibit cytotoxic effects against various cancer types. For example, compounds with similar structures showed IC50 values in the low micromolar range against colon cancer cells .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had MIC values as low as 0.5 µg/mL .
  • Case Study on Antioxidant Capacity :
    • Another investigation assessed the antioxidant activity using the ABTS assay on several triazole compounds. The most potent derivative showed an IC50 value of 0.397 µM .

Q & A

How can researchers optimize the synthetic route for 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride to improve yield and purity?

Methodological Answer:
Optimization involves strategic reagent selection and reaction condition adjustments. For example, Lawesson’s reagent has been effective in cyclization steps for sulfonyl chloride precursors, while oxidative chlorination (e.g., using chlorine gas or SOCl₂) ensures high conversion efficiency . Key steps include:

  • Intermediate purification : Use column chromatography to isolate intermediates like benzyl 5-phenyl-1,3-thiazol-4-yl sulfide before chlorination.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity.
  • Temperature control : Maintain temperatures between 0–5°C during sulfonation to minimize side reactions.

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